

Application Notes and Protocols: FSC231 in Rodent Models of Neuropathic Pain

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For Researchers, Scientists, and Drug Development Professionals

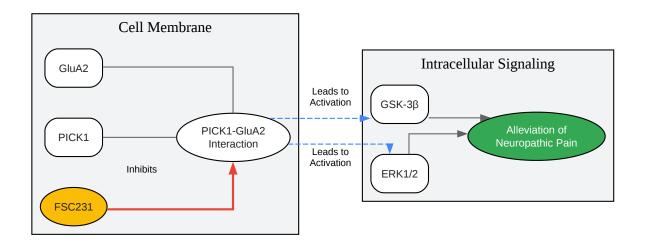
Introduction

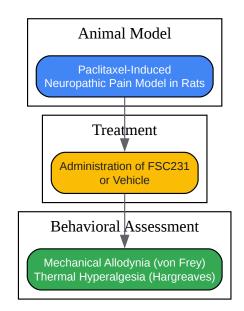
FSC231 is a small molecule inhibitor of the PSD-95/DLG/ZO-1 (PDZ) domain of the Protein Interacting with C Kinase 1 (PICK1).[1][2] Emerging research has identified PICK1 as a potential therapeutic target for neuropathic pain.[1] **FSC231** has demonstrated significant analgesic effects in various pain models, including inflammatory, chemically-induced, and neuropathic pain, suggesting its potential as a novel analgesic agent.[1] These application notes provide a comprehensive overview of the use of **FSC231** in a rodent model of paclitaxel-induced neuropathic pain, a common and debilitating side effect of chemotherapy.

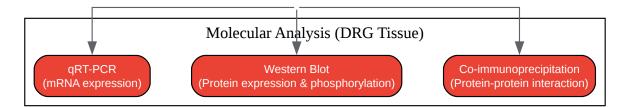
Mechanism of Action

FSC231 exerts its analgesic effects by modulating key signaling pathways implicated in neuropathic pain.[1][2] Specifically, **FSC231** inhibits the interaction between PICK1 and the α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor subunit GluA2.[1][2] This disruption leads to the activation of Glycogen Synthase Kinase-3 β (GSK-3 β) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2).[1][2] The activation of these downstream kinases is crucial for alleviating paclitaxel-induced neuralgia.[1]









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References

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- 2. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
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